4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline 4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18266092
InChI: InChI=1S/C11H14N4/c1-8-13-14-11(15(8)2)7-9-3-5-10(12)6-4-9/h3-6H,7,12H2,1-2H3
SMILES:
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline

CAS No.:

Cat. No.: VC18266092

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline -

Specification

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name 4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]aniline
Standard InChI InChI=1S/C11H14N4/c1-8-13-14-11(15(8)2)7-9-3-5-10(12)6-4-9/h3-6H,7,12H2,1-2H3
Standard InChI Key CPJMMONFMQDGRM-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N1C)CC2=CC=C(C=C2)N

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline typically involves multi-step reactions starting from substituted anilines and triazole precursors. A common approach involves:

  • Formation of the triazole core: Cyclization of hydrazine derivatives with nitriles or amidines under acidic or basic conditions . For example, 4,5-dimethyl-1H-1,2,4-triazole can be synthesized via cyclization of acetylhydrazine with trimethylorthoacetate.

  • Coupling with aniline: The triazole moiety is then linked to the aniline group via a methylene bridge using alkylation or nucleophilic substitution reactions. This step often employs reagents like chloromethylaniline derivatives or formaldehyde under reductive amination conditions .

A representative synthesis involves reacting 4-aminobenzyl chloride with 4,5-dimethyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate, yielding the target compound after purification .

Structural Analysis

The compound’s structure is confirmed through spectroscopic techniques:

  • NMR Spectroscopy: 1^1H NMR spectra reveal signals for the aniline NH2_2 group (δ ~5.0–6.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and methyl groups on the triazole ring (δ ~2.0–2.5 ppm) .

  • IR Spectroscopy: Stretching vibrations for N–H (3350–3450 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and C–H (2850–2950 cm1^{-1}) are observed .

  • Mass Spectrometry: The molecular ion peak at m/z 202.26 corresponds to the molecular formula C11_{11}H14_{14}N4_4 .

Chemical and Physical Properties

Physicochemical Properties

PropertyValue
Molecular FormulaC11_{11}H14_{14}N4_4
Molecular Weight202.26 g/mol
SolubilitySoluble in DMSO, DMF; sparingly soluble in water
Melting PointNot reported
StabilityStable under inert conditions
ReactivitySusceptible to electrophilic substitution at the aniline ring

The compound’s solubility in polar aprotic solvents suggests potential for formulation in drug delivery systems . The electron-rich triazole ring enhances its ability to participate in hydrogen bonding and π-π stacking interactions .

Reactivity

  • Aniline Group: Undergoes diazotization, acetylation, and sulfonation reactions. The NH2_2 group can be alkylated or acylated to modify solubility and bioactivity .

  • Triazole Ring: Participates in coordination chemistry with metal ions, making it useful in catalysis. The N3 position is nucleophilic, enabling further functionalization .

Biological Activity and Applications

Material Science Applications

The compound’s conjugated system and electron-donating groups make it a candidate for nonlinear optical (NLO) materials. DFT studies on similar triazole derivatives reveal high hyperpolarizability values (e.g., β = 4.314 × 1035^{-35} esu), suggesting utility in optoelectronic devices .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion
H315: Causes skin irritationUse protective gloves
H319: Causes eye irritationWear safety goggles

The compound should be stored in a cool, dry place under inert gas. Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .

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